molecular formula C22H18F3N3O3S B2465923 (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-2-ylidene)-N-methylacetamide CAS No. 1049035-63-3

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-2-ylidene)-N-methylacetamide

Cat. No.: B2465923
CAS No.: 1049035-63-3
M. Wt: 461.46
InChI Key: UUXZWCDMNROHEF-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C22H18F3N3O3S and its molecular weight is 461.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these molecules within the cell. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects may result from reduced activation of inflammatory cells, which is mediated by cyclic nucleotides .

Pharmacokinetics

It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration suggests that the compound has good bioavailability in the target organ, the lungs.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre make it an effective treatment for chronic obstructive pulmonary disease (COPD) . By relaxing the smooth muscles in the airways and reducing inflammation, Ohtuvayre can improve lung function and reduce symptoms in COPD patients .

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors For instance, the pH and temperature of the respiratory tract can affect the activity and stability of the compound.

Properties

IUPAC Name

(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S/c1-27-19(29)17(12-26)21-28(15-5-3-4-14(11-15)22(23,24)25)20(30)18(32-21)10-13-6-8-16(31-2)9-7-13/h3-9,11,18H,10H2,1-2H3,(H,27,29)/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXZWCDMNROHEF-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.